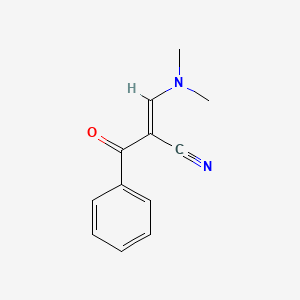

2-Benzoyl-3-(dimethylamino)acrylonitrile

Description

Significance of Enaminones and Enaminonitriles as Synthetic Intermediates

Enaminones and enaminonitriles are highly valuable classes of organic compounds that serve as pivotal intermediates in chemical synthesis. beilstein-journals.orgresearchgate.net Their versatility stems from the unique electronic arrangement of a conjugated system that includes an amino group (the "enamine" part) and an electron-withdrawing group, such as a carbonyl (in enaminones) or a nitrile (in enaminonitriles). beilstein-journals.orgresearchgate.net This structure allows them to act as flexible synthons, capable of participating in a wide array of chemical transformations.

The key to their reactivity is the presence of both nucleophilic and electrophilic centers within the same molecule. beilstein-journals.orgresearchgate.net The enamine nitrogen and the α-carbon can act as nucleophiles, while the β-carbon and the carbonyl/nitrile carbon are electrophilic. This dual reactivity makes them excellent precursors for the construction of a diverse range of carbocyclic and heterocyclic compounds, such as pyridines, pyrimidines, and pyrroles. beilstein-journals.orgresearchgate.net

Furthermore, the enaminone and enaminonitrile motifs are found in the core structure of many compounds with significant biological activities, including anti-inflammatory, anticonvulsant, antitumor, and antibiotic agents. beilstein-journals.orgacgpubs.org Consequently, the development of efficient synthetic routes utilizing these intermediates is a continuous focus of research in medicinal and organic chemistry. beilstein-journals.org

Overview of 2-Benzoyl-3-(dimethylamino)acrylonitrile's Role in Organic Synthesis

This compound (B2371505) serves as a specialized reagent and a key building block in multi-step organic syntheses. Its primary role is that of a precursor, where the dimethylamino group acts as a good leaving group upon nucleophilic attack at the β-position. This allows for the facile introduction of various substituents, leading to the synthesis of more complex, highly functionalized molecules.

A significant application of this compound is in the preparation of substituted 3-amino-2-benzoylacrylonitrile derivatives. google.comgoogle.com In these reactions, the dimethylamino moiety is displaced by a different primary or secondary amine (such as cyclopropylamine), effectively transferring the 2-benzoyl-acrylonitrile core to a new molecular scaffold. google.com These resulting products are often intermediates themselves, for instance, in the synthesis of fluoroquinolone-based pharmaceuticals. google.com

The reaction involves the nucleophilic substitution of the dimethylamino group, a process that is typically efficient and allows for the creation of a library of derivatives by simply varying the amine reactant. This highlights the role of this compound as a versatile platform for molecular elaboration. Research findings from patent literature demonstrate its use in synthesizing compounds with specifically substituted benzoyl rings, such as those containing fluorine and chlorine atoms, which are common in pharmacologically active molecules. google.comgoogle.com

The table below details specific examples of derivatives synthesized from this compound and its analogs, showcasing its utility as a synthetic intermediate.

| Starting Acrylonitrile (B1666552) Intermediate | Reactant Amine | Resulting Product | Reported Yield | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| 3-dimethylamino-2-(2,4-dichloro-5-fluorobenzoyl)acrylonitrile | Cyclopropylamine | 3-cyclopropylamino-2-(2,4-dichloro-5-fluorobenzoyl)acrylonitrile | Not explicitly stated, but product obtained | 94-95 | google.com |

| 3-dimethylamino-2-(2,3,4,5-tetrafluorobenzoyl)acrylonitrile | Not Applicable (Product of a prior step) | 3-dimethylamino-2-(2,3,4,5-tetrafluorobenzoyl)acrylonitrile | Not explicitly stated, but 23.5 g obtained | 149-151 | google.com |

| 3-dimethylamino-2-(2,4-dichloro-5-fluorobenzoyl)acrylonitrile | Not Applicable (Product of a prior step) | 3-dimethylamino-2-(2,4-dichloro-5-fluorobenzoyl)acrylonitrile | Not explicitly stated, but 22.2 g obtained | 138-139 | google.com |

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-benzoyl-3-(dimethylamino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-14(2)9-11(8-13)12(15)10-6-4-3-5-7-10/h3-7,9H,1-2H3/b11-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHLDDWYMGDGHRL-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/C(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzoyl 3 Dimethylamino Acrylonitrile and Its Analogs

Direct Synthesis Approaches

Direct synthesis focuses on the construction of the core molecular framework in a minimal number of steps, typically by forming the enamine moiety from suitable precursors.

These methods utilize starting materials already containing the benzoyl group, which then undergo reaction to form the dimethylaminoacrylonitrile (B7902138) structure.

The acylation of enamines with acyl halides like benzoyl chloride is a plausible, though not widely documented, method for the synthesis of 2-benzoyl-3-(dimethylamino)acrylonitrile (B2371505). In principle, the nucleophilic β-carbon of the enamine (3-dimethylaminoacrylonitrile) would attack the electrophilic carbonyl carbon of benzoyl chloride. This would be followed by the elimination of a chloride ion and subsequent proton transfer to yield the final product. However, specific literature detailing this exact transformation is scarce, suggesting other methods are generally preferred.

A more common and efficient method for synthesizing this compound involves the reaction of a compound with an active methylene (B1212753) group, such as benzoylacetonitrile (B15868) (also known as 3-oxo-3-phenylpropanenitrile), with an aminating agent like N,N-Dimethylformamide Dimethyl Acetal (B89532) (DMF-DMA). researchgate.netresearchgate.netscirp.org

This reaction is typically exothermic, and the heat generated is often sufficient to drive the reaction to completion within a short timeframe. researchgate.net The mechanism involves the initial formation of an intermediate, followed by the elimination of dimethylamine (B145610) and methyl formate, likely through a six-membered transition state, to yield the target enaminonitrile. researchgate.net This approach is a versatile way to construct the enamine functionality from active methylene compounds. nih.govmdpi.com

Table 1: Synthesis via Benzoylacetonitrile and DMF-DMA

| Precursor | Reagent | Product | Key Findings |

| Benzoylacetonitrile | N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) | This compound | The reaction is exothermic and proceeds efficiently. researchgate.net |

The synthesis of analogs with substitutions on the benzoyl ring or replacement of the phenyl group with other aromatic systems allows for the modification of the compound's properties.

The synthesis of halogenated analogs, such as 2-(4-chlorobenzoyl)-3-(dimethylamino)acrylonitrile (B3022119) or 2-(4-fluorobenzoyl)-3-(dimethylamino)acrylonitrile, follows the same efficient methodology described in section 2.1.1.2. The key is to start with the appropriately substituted benzoylacetonitrile precursor.

The required precursors, such as 4-chlorobenzoylacetonitrile (B15066) and 4-fluorobenzoylacetonitrile (B105857), can be synthesized through several established methods. sigmaaldrich.com For instance, 4-fluorobenzoylacetonitrile can be prepared via the Claisen condensation of methyl 4-fluorobenzoate (B1226621) with acetonitrile (B52724) using a strong base like sodium bis(trimethylsilyl)amide (NaHMDS). chemicalbook.com Alternative methods involve reacting fluorobenzene (B45895) with malononitrile (B47326) in the presence of trifluoromethanesulfonic acid. google.comguidechem.com Once the halogenated benzoylacetonitrile is obtained, its reaction with DMF-DMA proceeds smoothly to yield the desired halogenated analog. researchgate.net

Table 2: Synthesis of Halogenated Precursors

| Product | Starting Materials | Reagents/Conditions | Yield | Purity |

| 4-Fluorobenzoylacetonitrile | Methyl 4-fluorobenzoate, Acetonitrile | NaHMDS in Toluene (B28343), -5 to +5 °C | 83% | 98.7% (GC) |

| 4-Fluorobenzoylacetonitrile | Fluorobenzene, Malononitrile | Trifluoromethanesulfonic acid, Chloroform | High | >99% |

The versatility of condensation reactions allows for the synthesis of a wide array of acrylonitrile (B1666552) analogs featuring different aromatic or heteroaromatic rings. The Knoevenagel condensation is a cornerstone reaction in this field, involving the reaction of an active hydrogen compound with a carbonyl group, typically an aldehyde or ketone, catalyzed by a weak base. wikipedia.orgnih.gov

For example, 2-(benzothiazol-2-yl)-3-(substituted phenyl)acrylonitrile derivatives can be prepared by condensing a substituted benzaldehyde (B42025) with 2-benzothiazolylacetonitrile in the presence of a base like piperidine (B6355638). scielo.br Similarly, novel benzimidazolyl-substituted acrylonitriles are synthesized by refluxing benzimidazole-2-acetonitrile with various benzaldehydes in ethanol (B145695) with a piperidine catalyst. nih.gov These methods highlight a general strategy where an active methylene compound (an arylacetonitrile) is condensed with an aldehyde to create the α,β-unsaturated acrylonitrile scaffold.

Table 3: Examples of Knoevenagel Condensation for Analog Synthesis

| Active Methylene Compound | Aldehyde | Catalyst | Product Type |

| 2-Benzothiazolylacetonitrile | Substituted Benzaldehydes | Piperidine | 2-(Benzothiazol-2-yl)-3-(substituted phenyl)acrylonitrile scielo.br |

| Benzimidazole-2-acetonitrile | Substituted Benzaldehydes | Piperidine | 2-(Benzimidazol-2-yl)-3-(substituted phenyl)acrylonitrile nih.gov |

| Malonic Acid | Substituted Benzaldehydes | Ammonium (B1175870) Bicarbonate | α,β-Unsaturated acids (Cinnamic acids) tue.nl |

Synthesis of Substituted this compound Analogs

Optimization of Reaction Conditions and Process Design

The efficiency and selectivity of the synthesis of this compound and its analogs are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvents and catalysts, as well as considerations for regioselectivity and stereoselectivity.

The selection of an appropriate solvent and catalyst system is crucial for maximizing the yield and purity of the desired product. The polarity of the solvent can significantly influence the reaction rate and equilibrium position. For instance, in the synthesis of related enamine compounds, an increase in solvent polarity, from toluene to dimethyl sulfoxide (B87167) (DMSO), has been observed to result in higher conversions. researchgate.net

Various catalysts have been employed to facilitate the Knoevenagel condensation and related reactions for producing acrylonitrile derivatives. These catalysts can range from simple bases to more complex heterogeneous systems. For the synthesis of benzylidenemalononitrile (B1330407) derivatives, which share the acrylonitrile core, catalysts such as ammonium acetate, zinc chloride, and silica-supported systems have been utilized. bhu.ac.inresearchgate.netresearchgate.net Microwave-assisted synthesis, often in the presence of a catalyst, has also been shown to be an effective method for accelerating these reactions and improving yields. researchgate.netnih.gov For example, the Knoevenagel condensation of aromatic aldehydes with malononitrile has been successfully carried out using NiCu@MWCNT nanohybrids as a catalyst in a water/methanol solvent system at room temperature. nih.gov

The choice of catalyst can also influence the stereochemical outcome of the reaction. For instance, the use of silica (B1680970) chloride (SiO2-Cl) as a heterogeneous catalyst in the reaction of an active methylene compound with p-nitrophenylacetonitrile in ethanol at room temperature has been reported to selectively yield the Z-isomer of the resulting acrylonitrile derivative. researchgate.net

Below is a table summarizing the influence of different catalysts on the synthesis of various acrylonitrile derivatives, providing insights into potential catalytic systems for the synthesis of this compound.

| Catalyst | Reactants | Solvent | Conditions | Outcome | Reference |

| Ammonium Acetate | Aromatic Aldehydes, Malononitrile | Solvent-free | Room Temperature, Sonication | High yields of benzylidenemalononitriles | bhu.ac.in |

| Zinc Chloride | p-Nitrophenylacetonitrile, Aromatic/Heterocyclic Aldehydes | Ethanol | Room Temperature | Excellent yields (90-95%) of Z-acrylonitrile derivatives | researchgate.net |

| NiCu@MWCNT | Aryl Aldehydes, Malononitrile | Water/Methanol | Room Temperature | High yields with short reaction times | nih.gov |

| Silica Chloride | 1-hydroxy-4-oxo-4H-quinolizine-3-carbonitrile, p-Nitrophenylacetonitrile | Ethanol | Room Temperature | Selective formation of the Z-isomer | researchgate.net |

Regioselectivity and stereoselectivity are important considerations in the synthesis of this compound and its analogs, particularly when there are multiple reactive sites or the potential for different geometric isomers.

In the reaction of benzoylacetonitrile with DMF-DMA, the regioselectivity is generally high, with the reaction occurring at the active methylene group adjacent to both the benzoyl and cyano groups.

Stereoselectivity in the synthesis of acrylonitrile derivatives often pertains to the configuration around the carbon-carbon double bond, leading to either the E or Z isomer. The stereochemical outcome can be influenced by the reaction conditions, including the choice of catalyst and solvent, as well as the steric and electronic properties of the substituents. For example, in the synthesis of (E)-2-benzoyl-3-(substituted phenyl)acrylonitriles, the 'E' isomer is specified, indicating a stereoselective synthesis. nih.gov NMR spectroscopy is a key analytical tool for determining the stereochemistry of the final products, with the coupling constants of the olefinic protons providing valuable information. For instance, a J value of around 9 Hz for the olefinic protons in a related enaminone system was indicative of the Z-isomer. rsc.org

The synthesis of (E)-2-(1H-indole-3-ylcarbonyl)-3-heteroaryl-acrylonitriles via a microwave-assisted Knoevenagel reaction also highlights the importance of stereoselectivity, with the (E)-isomer being the desired product. researchgate.net The formation of a specific isomer can be crucial for the biological activity of the compound.

Chemical Reactivity and Mechanistic Investigations of 2 Benzoyl 3 Dimethylamino Acrylonitrile

Nucleophilic and Electrophilic Reactivity Profiles in Enaminonitriles

Enaminonitriles, such as 2-benzoyl-3-(dimethylamino)acrylonitrile (B2371505), are polarized molecules that possess both nucleophilic and electrophilic centers, allowing them to react with a wide range of reagents. The electron-donating dimethylamino group enhances the electron density of the double bond, particularly at the α-carbon (adjacent to the cyano and benzoyl groups), making it susceptible to attack by electrophiles. Conversely, the β-carbon (attached to the dimethylamino group) is electron-rich and acts as a nucleophilic center.

The benzoyl and cyano groups are strong electron-withdrawing groups, which significantly influence the reactivity of the molecule. They decrease the electron density at the α-carbon and the carbonyl carbon, rendering them electrophilic. Nucleophiles can attack the α-carbon, leading to Michael-type additions, or the carbonyl carbon of the benzoyl group. The nitrile group can also participate in cyclization reactions. This dual reactivity allows enaminonitriles to be used as building blocks for the synthesis of a variety of carbo- and heterocyclic systems.

Reactions with Active Methylene (B1212753) Compounds

The reaction of this compound with compounds containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) is a powerful method for the synthesis of highly substituted carbocyclic and heterocyclic systems. These reactions typically proceed via a Michael addition followed by cyclization.

While specific studies on the reaction of this compound with active methylene compounds to form substituted pent-2-enedinitrile derivatives are not extensively detailed in the reviewed literature, the general reaction pathway can be inferred from the known reactivity of similar enaminones. In a typical reaction, a carbanion generated from an active methylene compound, such as malononitrile (B47326), would attack the electrophilic α-carbon of the enaminonitrile. This would be followed by the elimination of the dimethylamino group to yield a substituted pent-2-enedinitrile.

General Reaction Scheme:

| Reactant 1 | Reactant 2 (Active Methylene) | Intermediate | Product (Substituted Pent-2-enedinitrile) |

| This compound | Malononitrile | Michael Adduct | 2-Benzoyl-4,4-dicyanobut-2-enenitrile (hypothetical) |

This table represents a generalized reaction pathway, as specific experimental data for this compound was not available in the searched literature.

Substituted pent-2-enedinitrile derivatives, formed as described above, can undergo intramolecular cyclization to form highly substituted nicotinonitrile (2-amino-3-cyanopyridine) derivatives. This cyclization is often promoted by a base and is an example of the Thorpe-Ziegler reaction, a well-established method for the synthesis of cyclic compounds from dinitriles. The reaction involves the formation of an enamine intermediate which then attacks one of the nitrile groups to form a six-membered ring. Subsequent tautomerization leads to the aromatic nicotinonitrile derivative.

General Cyclization Scheme:

| Starting Material (Substituted Pent-2-enedinitrile) | Reaction Type | Product (Nicotinonitrile Derivative) |

| 2-Benzoyl-4,4-dicyanobut-2-enenitrile (hypothetical) | Thorpe-Ziegler Cyclization | 2-Amino-5-benzoyl-6-phenyl-3,4-dihydropyridine-3,3-dicarbonitrile (hypothetical intermediate) leading to a substituted nicotinonitrile |

This table represents a generalized cyclization pathway. Specific experimental data for the cyclization of a pent-2-enedinitrile derived from this compound was not available in the searched literature.

Heterocyclic Ring Annulation Reactions

This compound is a versatile building block for the synthesis of various fused heterocyclic systems through ring annulation reactions. These reactions typically involve the reaction of the enaminonitrile with a binucleophilic reagent, where both nucleophilic centers of the reagent react with the electrophilic sites of the enaminonitrile to form a new ring.

The pyrimidine (B1678525) ring is a common scaffold in many biologically active compounds. This compound can be used to construct pyrimidine rings by reacting with suitable dinucleophiles.

The reaction of β-enaminonitriles with 5-aminopyrazoles is a well-established and efficient method for the synthesis of pyrazolo[1,5-a]pyrimidines. The reaction proceeds through a condensation mechanism where the exocyclic amino group of the aminopyrazole attacks the electrophilic α-carbon of the enaminonitrile, followed by an intramolecular cyclization involving the endocyclic nitrogen of the pyrazole (B372694) and the nitrile group. This is followed by the elimination of the dimethylamino group and subsequent aromatization to yield the stable pyrazolo[1,5-a]pyrimidine (B1248293) system.

While specific experimental data for the reaction of this compound with aminopyrazoles was not found in the searched literature, the general reaction is widely reported with other enaminones. The following table provides representative data for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives from analogous enaminones and aminopyrazoles.

Representative Synthesis of Pyrazolo[1,5-a]pyrimidines:

| Enaminone | Aminopyrazole | Product | Yield (%) |

| (E)-3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one | 5-Amino-1H-pyrazole-4-carbonitrile | 7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | 85 |

| (E)-3-(Dimethylamino)-1-phenylprop-2-en-1-one | 5-Amino-3-phenyl-1H-pyrazole | 2,7-Diphenylpyrazolo[1,5-a]pyrimidine | 92 |

This data is from reactions with analogous compounds and is intended to be illustrative of the general synthetic utility of this reaction class.

Synthesis of Pyrimidine Derivatives

Reactions with Aminotriazoles to Form Triazolo[1,5-a]pyrimidines

The reaction of enaminonitriles, such as this compound, with 3-amino-1,2,4-triazole provides a direct route to the synthesis of triazolo[1,5-a]pyrimidines. tandfonline.comnih.govresearchgate.net This transformation is a cyclocondensation reaction, a process that involves the formation of a new ring system through the joining of two molecules with the elimination of a small molecule, typically water or an amine. In this case, the reaction likely proceeds through an initial nucleophilic attack of the amino group of the aminotriazole on the electrophilic β-carbon of the enaminonitrile, followed by an intramolecular cyclization and subsequent elimination of dimethylamine (B145610).

The general synthetic strategy for preparing 1,2,4-triazolo[1,5-a]pyrimidines often involves the condensation of 3-amino-1,2,4-triazole with α,β-unsaturated carbonyl compounds or their equivalents. nih.govresearchgate.net The enaminonitrile moiety in this compound serves as a masked 1,3-dicarbonyl compound, making it an ideal synthon for this type of reaction. The benzoyl and cyano groups activate the double bond for nucleophilic attack, while the dimethylamino group acts as a good leaving group to facilitate the final aromatization of the newly formed pyrimidine ring.

| Reactant 1 | Reactant 2 | Product | Reaction Type | Ref. |

| This compound | 3-Amino-1,2,4-triazole | Triazolo[1,5-a]pyrimidine derivative | Cyclocondensation | tandfonline.com |

Formation of Quinazoline (B50416) and Benzodiazepine (B76468) Systems

The versatile reactivity of this compound extends to the synthesis of other important fused heterocyclic systems, including quinazolines and benzodiazepines. These reactions typically involve condensation with bifunctional aromatic amines.

The reaction between this compound and o-phenylenediamine (B120857) is anticipated to yield benzodiazepine derivatives. The most common method for synthesizing 1,5-benzodiazepines involves the condensation of o-phenylenediamine with various carbonyl compounds. nih.govrsc.orgjocpr.comijtsrd.com In this context, the enaminone-like structure of this compound can react with the two amino groups of o-phenylenediamine.

The proposed mechanism involves a cascade cyclization/annulation process. nih.gov Initially, one of the amino groups of o-phenylenediamine likely attacks the β-carbon of the enaminonitrile, leading to the elimination of dimethylamine. This is followed by an intramolecular cyclization where the second amino group attacks the carbonyl carbon of the benzoyl group, ultimately forming the seven-membered benzodiazepine ring after dehydration. The presence of both a keto and a masked aldehyde functionality in the starting material allows for the formation of the fused heterocyclic system in a one-pot reaction.

| Reactant 1 | Reactant 2 | Product | Reaction Type | Ref. |

| This compound | o-Phenylenediamine | Benzodiazepine derivative | Cascade Cyclization/Annulation | nih.gov |

The synthesis of pyrazolo[1,5-a]quinazolines can be achieved through the reaction of this compound with aminopyrazoles. researchgate.netnih.govsemanticscholar.orgmdpi.comnih.gov This reaction is a cyclocondensation that leads to the formation of the quinazoline ring fused to a pyrazole moiety. The reaction of 5-aminopyrazoles with enaminones is a well-established method for the synthesis of pyrazolo[1,5-a]pyrimidines, and by extension, with appropriate precursors, pyrazolo[1,5-a]quinazolines. beilstein-journals.org

The mechanism is believed to initiate with the nucleophilic attack of the exocyclic amino group of the aminopyrazole onto the enaminic double bond of this compound, followed by the elimination of dimethylamine. The subsequent step involves an intramolecular cyclization where a ring nitrogen of the pyrazole attacks the carbonyl carbon, leading to the formation of the six-membered quinazoline ring upon dehydration. The regioselectivity of this reaction can be influenced by the substitution pattern on the aminopyrazole.

| Reactant 1 | Reactant 2 | Product | Reaction Type | Ref. |

| This compound | Aminopyrazole | Pyrazolo[1,5-a]quinazoline derivative | Cyclocondensation | researchgate.netsemanticscholar.org |

Generation of Other Fused Heterocyclic Compounds (e.g., Pyrimido[1,2-a]benzimidazoles)

The reactivity of this compound can be further harnessed to generate other fused heterocyclic systems, such as pyrimido[1,2-a]benzimidazoles. nih.govnih.govresearchgate.net This is accomplished through its reaction with 2-aminobenzimidazole (B67599). tandfonline.com The synthesis of pyrimido[1,2-a]benzimidazoles often involves the condensation of 2-aminobenzimidazole with β-dicarbonyl compounds or their synthetic equivalents. researchgate.net

In this reaction, the enaminonitrile acts as a 1,3-dielectrophilic species. The reaction is initiated by the nucleophilic attack of the exocyclic amino group of 2-aminobenzimidazole on the β-carbon of the enaminonitrile, with subsequent loss of dimethylamine. This is followed by an intramolecular cyclization where the endocyclic nitrogen of the benzimidazole (B57391) ring attacks the carbonyl carbon of the benzoyl group. The final step is a dehydration to yield the aromatic pyrimido[1,2-a]benzimidazole (B3050247) core.

| Reactant 1 | Reactant 2 | Product | Reaction Type | Ref. |

| This compound | 2-Aminobenzimidazole | Pyrimido[1,2-a]benzimidazole derivative | Cyclocondensation | tandfonline.comresearchgate.net |

Rearrangement Reactions and Associated Mechanistic Insights

Enaminones, the broader class of compounds to which this compound belongs, are known to undergo photochemical rearrangements. researchgate.netsci-hub.sebaranlab.org One such transformation is the photo-Fries-type rearrangement, which involves a rsc.orgrsc.org-acyl shift. rsc.orgrsc.org When subjected to UV irradiation, the acyl group (benzoyl group in this case) can migrate from the nitrogen atom (in the case of enamides) or from the carbon atom of the double bond to an adjacent atom.

For this compound, a photochemical rearrangement could potentially lead to the formation of an isomeric compound where the benzoyl group has migrated. The mechanism of the photo-Fries rearrangement typically involves the formation of a radical pair upon photochemical excitation, which then recombines to form the rearranged product. The efficiency and outcome of such reactions are often dependent on the solvent and the specific substitution pattern of the enaminone.

| Reaction Type | Key Feature | Potential Product | Mechanistic Insight | Ref. |

| Photo-Fries-type Rearrangement | rsc.orgrsc.org-Acyl shift | Isomeric enaminonitrile | Radical pair formation and recombination | rsc.orgrsc.org |

Cycloaddition Chemistry Involving Acrylonitrile (B1666552) Derivatives (Contextual for BMA Reactivity)

The acrylonitrile moiety is a well-known participant in various cycloaddition reactions, and this reactivity provides a context for the potential cycloaddition chemistry of this compound. The electron-withdrawing nature of the cyano group makes the double bond of acrylonitrile derivatives a good dienophile in Diels-Alder reactions and a dipolarophile in [3+2] cycloadditions. nih.govresearchgate.netmdpi.comnih.gov

In the context of Diels-Alder reactions, acrylonitrile and its derivatives react with 1,3-dienes to form six-membered rings. nih.govnih.gov The presence of the benzoyl group in this compound would further activate the double bond towards cycloaddition.

Furthermore, the nitrile group itself can participate in [3+2] cycloaddition reactions with 1,3-dipoles such as azides and nitrile oxides to form five-membered heterocyclic rings like triazoles and oxadiazoles, respectively. researchgate.netnih.govuchicago.edubeilstein-journals.orgresearchgate.netresearchgate.net The enamine functionality in this compound could also influence the regioselectivity and stereoselectivity of these cycloaddition reactions.

| Cycloaddition Type | Reactants | Product | Relevance to BMA | Ref. |

| Diels-Alder ([4+2]) | Diene + Acrylonitrile derivative | Cyclohexene derivative | Activated double bond in BMA suggests potential as a dienophile. | nih.govnih.gov |

| [3+2] Cycloaddition | 1,3-Dipole (e.g., azide) + Acrylonitrile derivative | Five-membered heterocycle (e.g., triazole) | Nitrile and double bond in BMA can act as dipolarophiles. | researchgate.netbeilstein-journals.org |

Advanced Applications of 2 Benzoyl 3 Dimethylamino Acrylonitrile in Organic Synthesis

Versatile Building Block for Diverse Molecular Architectures

The reactivity of 2-Benzoyl-3-(dimethylamino)acrylonitrile (B2371505) and its analogs makes them exceptional starting materials for creating diverse molecular frameworks. Enaminonitriles of this class are key intermediates for synthesizing a variety of heterocyclic compounds. researchgate.net The presence of multiple reactive sites allows for cyclization reactions with various dinucleophiles, leading to the formation of important chemical scaffolds.

For instance, a structurally similar compound, (2Z)-3-dimethylamino-2-(1H-indole-3-carbonyl)acrylonitrile, has been successfully used to synthesize pyrazoles and condensed pyrimidines. researchgate.net When this enaminonitrile is treated with phenylhydrazine, it undergoes a cyclization reaction to afford substituted pyrazoles. Furthermore, its reaction with α-heteroarylamines under basic conditions yields condensed indolylpyrimidines, which are analogs of the marine alkaloid meridianin. researchgate.net These transformations highlight the utility of the enaminonitrile core as a template for building complex, multi-ring systems. The general reactivity allows for the synthesis of various substituted heterocyclic derivatives which are of significant interest in medicinal chemistry. researchgate.net

| Starting Acrylonitrile Analog | Reactant | Resulting Molecular Architecture | Reference |

|---|---|---|---|

| (2Z)-3-dimethylamino-2-(1H-indole-3-carbonyl)acrylonitrile | Phenylhydrazine | (1H-indol-3-yl)pyrazole | researchgate.net |

| (2Z)-3-dimethylamino-2-(1H-indole-3-carbonyl)acrylonitrile | α-Heteroarylamines | Condensed Indolylpyrimidines | researchgate.net |

| 2-(1H-indol-2-yl)acetonitrile | Aromatic Aldehydes | 2-(1H-indol-2-yl)-3-acrylonitrile derivatives | researchgate.net |

Intermediate in the Synthesis of Complex Organic Compounds

Beyond being a primary building block, this compound functions as a crucial intermediate in multi-step synthetic pathways. Its functional groups can be sequentially or selectively modified to introduce additional complexity. The Knoevenagel condensation, a fundamental reaction in organic chemistry, is often employed to synthesize such acrylonitrile derivatives, which can then undergo further transformations. researchgate.net

For example, benzimidazolyl-substituted acrylonitriles, prepared by the condensation of benzaldehydes and benzimidazole-2-acetonitrile, serve as intermediates for more complex fused heterocyclic systems. mdpi.com These acyclic acrylonitrile intermediates can undergo photochemical dehydrocyclization reactions to yield polycyclic aromatic compounds like benzimidazo[1,2-a]quinolines. mdpi.com This demonstrates a pathway where the acrylonitrile derivative is not the final product but a key stepping stone to a more elaborate molecular structure. The versatility of the acrylonitrile scaffold allows it to be a precursor in the synthesis of a wide range of organic compounds, including those with potential applications in materials science and pharmaceuticals. ontosight.ai

Precursors in the Development of Targeted Chemical Entities (e.g., for biological evaluation)

A significant application of the 2-benzoyl-3-(substituted)acrylonitrile scaffold is as a precursor for molecules designed for biological evaluation. The linear β-phenyl-α,β-unsaturated carbonyl structure is a recognized pharmacophore, and modifications to this core can lead to compounds with specific biological activities.

Research has demonstrated the synthesis of (E)-2-benzoyl-3-(substituted phenyl)acrylonitriles as potential tyrosinase inhibitors for skin-whitening agents and treatments for hyperpigmentation. nih.gov In these studies, various analogs were synthesized and evaluated, with specific derivatives showing significant suppression of melanin (B1238610) biosynthesis and cellular tyrosinase activity. nih.gov

Furthermore, the broader class of aryl acrylonitriles has been extensively investigated for other therapeutic applications. researchgate.net Different series of acrylonitrile derivatives have been synthesized and tested for a range of biological activities, as detailed in the table below.

| Acrylonitrile Derivative Class | Biological Target/Activity | Example | Reference |

|---|---|---|---|

| (E)-2-Benzoyl-3-(substituted phenyl)acrylonitriles | Tyrosinase Inhibition (Anti-melanogenic) | BPA13 analog | nih.gov |

| 2-(1H-indol-2-yl)-3-acrylonitriles | Antitumor | 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile | researchgate.net |

| 2-(1H-indol-2-yl)-3-acrylonitriles | Antimicrobial | 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile | researchgate.net |

| 3-Aryl substituted-2-(1H(2H)-benzotriazol-1(2)-yl)acrylonitriles | Antitubercular (against Mycobacterium tuberculosis) | E-5a and E-5e derivatives | nih.gov |

These examples underscore the importance of the acrylonitrile moiety as a key structural component in the design and synthesis of new therapeutic agents. nih.gov

Considerations in Polymer Chemistry (broader acrylonitrile context)

While this compound itself is primarily used in specialized organic synthesis, its core chemical identity as an acrylonitrile derivative places it within a broader context of polymer chemistry. Acrylonitrile is a crucial and versatile monomer in the polymer industry. free.frwikipedia.org It is a key component in several important copolymers and plastics. youtube.com

The defining feature of acrylonitrile is the vinyl group attached to a nitrile group. wikipedia.org This structure allows it to polymerize readily and copolymerize with a wide range of other monomers. free.fr As a comonomer, acrylonitrile imparts valuable properties to the resulting polymer, such as:

Chemical and Solvent Resistance: The polar nitrile group contributes to the polymer's resistance to chemicals and solvents. researchgate.net

Rigidity and Strength: It enhances the hardness, rigidity, and load-bearing strength of plastics. researchgate.net

Thermal Stability: Copolymerization with acrylonitrile can improve the thermal stability of materials. researchgate.net

Gas Barrier Properties: Acrylonitrile-containing polymers often exhibit good gas-barrier characteristics. free.fr

These properties are leveraged in widely used materials such as Styrene-Acrylonitrile (SAN) resins, which are known for their transparency, heat resistance, and gloss, and Acrylonitrile Butadiene Styrene (ABS) plastic, a tough and durable material found in everything from automotive parts to electronic housings. wikipedia.orgyoutube.comresearchgate.net Therefore, understanding the fundamental chemistry of the acrylonitrile unit provides context for the potential reactivity and properties of more complex substituted acrylonitriles.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (2Z)-3-dimethylamino-2-(1H-indole-3-carbonyl)acrylonitrile |

| Phenylhydrazine |

| (E)-2-benzoyl-3-(substituted phenyl)acrylonitriles |

| Benzimidazole-2-acetonitrile |

| Benzimidazo[1,2-a]quinolines |

| 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile |

| 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile |

| 3-Aryl substituted-2-(1H(2H)-benzotriazol-1(2)-yl)acrylonitriles |

| Acrylonitrile |

| Styrene-Acrylonitrile (SAN) |

| Acrylonitrile Butadiene Styrene (ABS) |

Spectroscopic and Structural Elucidation Studies

X-ray Crystallographic Analysis for Definitive Structural Determination

No publicly accessible single-crystal X-ray diffraction data for 2-Benzoyl-3-(dimethylamino)acrylonitrile (B2371505) could be located. Such an analysis would be the definitive method for determining the compound's solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.

For comparison, a related but structurally distinct molecule, (E)-3-Anilino-2-benzoyl-3-(methylsulfanyl)acrylonitrile, has been analyzed via X-ray crystallography. nih.gov This study revealed key structural features, such as the planarity of the central acrylonitrile (B1666552) core and the dihedral angles between the various substituent groups. nih.gov A similar analysis for this compound would be expected to confirm the E/Z configuration of the dimethylamino group relative to the benzoyl group across the carbon-carbon double bond and to quantify the torsion angles of the phenyl and benzoyl groups relative to the plane of the double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Experimental ¹H NMR spectra for this compound are not available in the reviewed literature. However, a theoretical spectrum can be predicted based on the molecular structure. The spectrum would provide information on the different proton environments within the molecule.

Key expected signals include:

Aromatic Protons: The protons on the benzoyl group's phenyl ring would appear in the aromatic region, typically expected between 7.0 and 8.0 ppm. Due to the electron-withdrawing effect of the carbonyl group, the ortho-protons are likely to be the most downfield, followed by the para- and meta-protons.

Vinyl Proton: A single proton is attached to the carbon-carbon double bond. Its chemical shift would be influenced by the electron-donating dimethylamino group and the electron-withdrawing benzoyl and nitrile groups, likely appearing as a singlet in the range of 7.5 to 8.5 ppm.

Dimethylamino Protons: The two methyl groups of the dimethylamino substituent are expected to be equivalent, giving rise to a single, sharp signal. Due to the potential for restricted rotation around the C-N bond, two separate singlets might be observed. This signal would likely appear in the range of 3.0 to 3.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (ortho-H of benzoyl) | ~7.8 - 8.0 | Doublet (d) or Multiplet (m) | 2H |

| Aromatic (meta/para-H of benzoyl) | ~7.2 - 7.6 | Multiplet (m) | 3H |

| Vinylic (=CH) | ~7.5 - 8.5 | Singlet (s) | 1H |

| Dimethylamino (-N(CH₃)₂) | ~3.0 - 3.5 | Singlet (s) | 6H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

While no experimental ¹³C NMR data has been published, the carbon skeleton of this compound can be analyzed from a theoretical perspective. A proton-decoupled ¹³C NMR spectrum would be expected to show 10 distinct signals, as two pairs of carbons in the phenyl ring are chemically equivalent.

Key expected signals include:

Carbonyl Carbon: The ketone carbonyl carbon is the most deshielded and would appear significantly downfield, likely in the range of 190-200 ppm. libretexts.org

Nitrile Carbon: The carbon of the nitrile group (C≡N) typically appears in the range of 115-125 ppm. libretexts.org

Aromatic Carbons: The six carbons of the phenyl ring would produce four signals in the aromatic region (125-140 ppm), including a quaternary carbon signal for the carbon attached to the carbonyl group.

Alkene Carbons: The two carbons of the C=C double bond would have distinct shifts. The carbon attached to the benzoyl and nitrile groups would be expected around 100-110 ppm, while the carbon bonded to the dimethylamino group would be further downfield, around 150-160 ppm.

Dimethylamino Carbons: The two equivalent methyl carbons of the dimethylamino group would produce a signal around 40-45 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 190 - 200 |

| Vinylic (C-NMe₂) | 150 - 160 |

| Aromatic (C-C=O) | 135 - 140 |

| Aromatic (CH) | 125 - 135 |

| Nitrile (C≡N) | 115 - 125 |

| Vinylic (C-CN) | 100 - 110 |

| Dimethylamino (-N(CH₃)₂) | 40 - 45 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

An experimental IR spectrum for this compound is not documented in available sources. A theoretical analysis points to several characteristic absorption bands corresponding to the molecule's functional groups.

The most prominent peaks would be:

C≡N Stretch: A sharp, strong absorption band characteristic of the nitrile group, expected in the region of 2210-2260 cm⁻¹.

C=O Stretch: A strong, sharp peak corresponding to the conjugated ketone (benzoyl group), expected around 1650-1680 cm⁻¹. Conjugation with the double bond and phenyl ring lowers the frequency from a typical ketone absorption.

C=C Stretch: An absorption for the carbon-carbon double bond, expected in the 1580-1650 cm⁻¹ region. This peak may be strong due to the push-pull nature of the electron-donating amino group and electron-withdrawing benzoyl/nitrile groups.

C-H Aromatic Stretch: Signals appearing just above 3000 cm⁻¹.

C-H Aliphatic Stretch: Signals for the methyl groups appearing just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretching | 2210 - 2260 | Strong, Sharp |

| Carbonyl (C=O) | Stretching | 1650 - 1680 | Strong |

| Alkene (C=C) | Stretching | 1580 - 1650 | Medium to Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretching | 2850 - 3000 | Medium |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation

Experimental mass spectrometry data for this compound has not been found in the surveyed literature. The compound has a molecular formula of C₁₂H₁₂N₂O and a molecular weight of 200.24 g/mol .

In a standard mass spectrum (e.g., using electron ionization), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 200. Common fragmentation patterns would likely involve the loss of fragments such as the dimethylamino group, the phenyl group (m/z 77), or the benzoyl group (m/z 105).

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The predicted exact mass for the molecular ion [M+H]⁺ would be calculated based on the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen.

Table 4: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₂O |

| Molecular Weight (g/mol) | 200.24 |

| Expected Molecular Ion Peak [M]⁺ (m/z) | 200 |

| Predicted Exact Mass [M+H]⁺ | 201.1028 |

Theoretical and Computational Chemistry of 2 Benzoyl 3 Dimethylamino Acrylonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure, reactivity, and conformational possibilities of acrylonitrile (B1666552) derivatives.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For derivatives of acrylonitrile, DFT studies, often employing functionals like B3LYP, CAM-B3LYP, and ωB97XD, help in optimizing molecular geometries and understanding their reactivity and optical properties. mdpi.com The study of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in this context. The energy gap between HOMO and LUMO provides information about the chemical reactivity and kinetic stability of the molecule. researchgate.net

Natural Bond Orbital (NBO) analysis is another tool used in conjunction with DFT to understand charge transfer within molecules. researchgate.net For similar compounds, computational studies have elucidated structural parameters and vibrational spectra, which align well with experimental data. researchgate.net These theoretical calculations are fundamental in predicting the behavior of molecules in chemical reactions.

Computational studies are pivotal in predicting the most stable conformations of molecules and the relative stabilities of isomers. For acrylonitrile derivatives, the potential for E/Z isomerism around the C=C double bond is a key area of investigation. DFT calculations have been successfully used to determine that for some related acrylonitrile systems, the Z-isomers are more stable than the E-isomers by a margin of 0.5 to 4.0 kcal mol⁻¹. nih.gov

The formation of specific isomers can be influenced by the reaction conditions and the nature of the substituents. For instance, the Knoevenagel condensation of related acetonitrile (B52724) compounds with various aldehydes has been shown to produce either exclusively E-isomers or mixtures of E/Z isomers, with the E-isomer often being predominant. nih.gov Quantum chemical methods are also employed to investigate the energy barriers for the interconversion between E- and Z-isomers, providing insights into their rotational potential energy hypersurfaces at the DFT-level of theory. researchgate.net

Table 1: Theoretical Stability of Acrylonitrile Isomers This is an interactive table. You can sort and filter the data.

| Compound Class | Isomer Type | Calculated Stability (kcal mol⁻¹) | Computational Method |

|---|---|---|---|

| Benzimidazole (B57391) Acrylonitriles | Z-isomer | 0.5 - 4.0 more stable | DFT |

| Aryl Acrylonitriles | E-isomer | Predominantly formed | Experimental (Knoevenagel) |

| Neonicotinoids | E/Z interconversion | Barrier heights calculated | DFT |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanistic pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby gaining a detailed understanding of how a reaction proceeds. For complex organic molecules, this can reveal the intricate steps involved in their formation and subsequent reactions. While specific studies on 2-benzoyl-3-(dimethylamino)acrylonitrile (B2371505) were not found, the principles of computational mechanistic elucidation are broadly applicable. For instance, in related systems, computational methods have been used to understand the intricacies of reactions like the Knoevenagel condensation, which is often used to synthesize such compounds.

Computational Approaches to Structure-Reactivity Relationships (SAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a compound with its biological activity or chemical reactivity. atlantis-press.com These models are essential in drug discovery and materials science for predicting the properties of new compounds. dergipark.org.tr

2D-QSAR and 3D-QSAR are two common approaches. 2D-QSAR models use descriptors calculated from the two-dimensional representation of a molecule, such as physicochemical properties and topological indices. nih.gov 3D-QSAR methods, on the other hand, consider the three-dimensional structure of the molecule, including parameters like steric and electrostatic fields. frontiersin.org

For various classes of compounds, including those with acrylonitrile scaffolds, QSAR models have been developed to predict activities such as anticancer, antifungal, and antibacterial properties. nih.govresearchgate.net These models help in identifying the key structural features that are crucial for a desired activity, thereby guiding the design of new, more potent derivatives. The development of a robust QSAR model involves several steps, including dataset selection, descriptor calculation, model generation, and rigorous validation. mdpi.com

Review of Literature and Future Research Directions

Historical Context and Evolution of 2-Benzoyl-3-(dimethylamino)acrylonitrile (B2371505) Chemistry

The chemistry of this compound is deeply rooted in the broader exploration of enaminonitriles, a class of compounds characterized by an amine and a cyano group attached to a double bond. The development of synthetic methodologies for enaminonitriles in the mid-20th century paved the way for the synthesis and investigation of more complex derivatives like the title compound.

A key synthetic breakthrough was the reaction of active methylene (B1212753) compounds, such as benzoylacetonitrile (B15868), with amide acetals like dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This condensation reaction provides a straightforward and efficient route to this compound. The initial focus of research on this and related enaminonitriles was primarily on their utility as synthons for preparing various heterocyclic systems. Early studies demonstrated their ability to undergo cyclization reactions with a variety of nucleophiles, leading to the formation of substituted pyridines, pyrimidines, and pyrazoles. google.comresearchgate.netnih.gov

The evolution of its chemistry has been marked by an increasing understanding of its reactivity. The electron-withdrawing nature of the benzoyl and cyano groups, combined with the electron-donating effect of the dimethylamino group, creates a polarized double bond, making the molecule susceptible to both nucleophilic and electrophilic attack. This reactivity has been systematically exploited over the years to develop synthetic routes to increasingly complex molecular architectures.

Current Research Challenges and Opportunities

Despite the established utility of this compound, several research challenges and opportunities persist. One of the primary challenges lies in achieving high levels of stereocontrol in reactions involving this prochiral substrate. The development of catalytic asymmetric methods to introduce chirality during the synthesis of derivatives remains an active area of investigation.

Another challenge is the expansion of its reaction scope beyond traditional heterocyclic synthesis. While its role in constructing five- and six-membered rings is well-documented, its application in the synthesis of larger macrocycles or complex natural product skeletons is less explored. This presents a significant opportunity for synthetic chemists to devise novel transformations that leverage the unique reactivity of this building block.

Furthermore, there is a growing interest in developing more sustainable and environmentally friendly synthetic protocols. This includes the use of greener solvents, catalyst-free reactions, and energy-efficient methods like microwave-assisted synthesis for reactions involving this compound and its derivatives. nih.gov

The following table summarizes some of the key research areas and the associated challenges and opportunities:

| Research Area | Current Challenges | Opportunities |

| Asymmetric Synthesis | Limited stereocontrol in reactions. | Development of novel chiral catalysts and auxiliaries. |

| Reaction Scope Expansion | Predominantly used for simple heterocycles. | Application in macrocyclization and total synthesis. |

| Green Chemistry | Use of hazardous solvents and reagents. | Development of solvent-free and catalyst-free methods. |

| Mechanistic Studies | Incomplete understanding of some reaction pathways. | Detailed computational and experimental mechanistic investigations. |

Emerging Trends and Potential New Applications in Advanced Organic Synthesis

The future of this compound chemistry is poised for exciting developments, with several emerging trends pointing towards new and innovative applications.

One of the most promising areas is in the field of medicinal chemistry. Analogs of this compound have shown a range of biological activities, including potential as tyrosinase inhibitors for the treatment of hyperpigmentation. nih.gov The core structure also serves as a scaffold for the synthesis of compounds with potential antimicrobial and anticancer properties. nih.govmdpi.com Further exploration of structure-activity relationships and the synthesis of novel derivatives could lead to the discovery of new therapeutic agents. For instance, related pyrido[2,3-d]pyrimidine (B1209978) and thieno[2,3-d]pyrimidine (B153573) derivatives have been investigated as novel EGFR inhibitors. nih.gov

Another emerging trend is the application of this compound in materials science. The presence of multiple functional groups allows for its incorporation into polymers and other materials to impart specific properties. For example, acrylonitrile-based polymers have been functionalized to create materials with antibacterial activity. mdpi.com The unique electronic properties of the push-pull system in this compound also make it a candidate for the development of organic electronic materials, such as dyes and nonlinear optical materials. The synthesis of pyridine-dicarbonitrile fragments, which share structural similarities, has been explored for electron-transporting organic semiconductors. beilstein-journals.org

The development of multicomponent reactions (MCRs) involving this compound or its precursors is also gaining traction. MCRs offer a highly efficient and atom-economical approach to generating molecular complexity in a single step, aligning with the principles of green chemistry. nih.govmdpi.com

The following table highlights some of the emerging applications and the underlying research trends:

| Emerging Application | Research Trend | Potential Impact |

| Medicinal Chemistry | Synthesis of biologically active heterocycles. | Discovery of new drugs for various diseases. |

| Materials Science | Incorporation into functional polymers and materials. | Development of advanced materials with novel properties. |

| Organic Electronics | Exploration of photophysical and electronic properties. | Creation of new components for electronic devices. |

| Green Synthesis | Development of multicomponent and catalytic reactions. | More sustainable and efficient chemical manufacturing. |

Q & A

Synthesis and Optimization

Basic: What is the standard synthetic route for preparing 2-benzoyl-3-(dimethylamino)acrylonitrile, and how can reaction conditions influence yield? The compound is synthesized via condensation of benzoylacetonitrile with N,N-dimethylformamide dimethylacetal under reflux (4.5 hours), followed by trituration with hexane. Key parameters include reaction time, solvent choice, and purification methods. The reported yield is 68%, with a melting point of 191–193°C . Optimization could involve adjusting molar ratios or exploring alternative catalysts to reduce side products.

Advanced: How do substituents on the benzoyl or acrylonitrile moieties affect reaction kinetics and product stability? Substituents like electron-withdrawing groups on the benzoyl ring (e.g., 4-chloro or 4-bromo in analogous compounds) alter electron density, affecting cyclization rates and intermediate stability. For example, bromine substituents increase steric hindrance, potentially reducing yields unless compensated by microwave-assisted protocols (e.g., 76% yield in related reactions using aldehydes) .

Structural Characterization

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound? IR spectroscopy identifies key functional groups:

- CN stretch : 2254 cm⁻¹ (nitrile).

- C=O stretch : 1674 cm⁻¹ (benzoyl).

- C=C and C=N vibrations : 1645–1540 cm⁻¹ .

¹H NMR reveals proton environments (e.g., aromatic protons at δ 7.45–8.12 ppm in analogs) .

Advanced: How can X-ray crystallography and Hirshfeld analysis resolve ambiguities in molecular conformation? X-ray crystallography provides precise bond lengths and angles, critical for distinguishing Z/E isomers. Hirshfeld surfaces quantify intermolecular interactions (e.g., C–H···O/N contacts), which influence packing and stability. For example, bis(methylthio)acrylonitrile analogs show π-π stacking and sulfur interactions affecting crystallinity .

Reactivity and Functionalization

Basic: What are the common reactions involving the acrylonitrile group in this compound? The acrylonitrile moiety undergoes cyclization with aldehydes or ketones to form heterocycles (e.g., triazolo derivatives) . The dimethylamino group acts as an electron donor, facilitating Michael additions or nucleophilic substitutions.

Advanced: How does the dimethylamino group modulate regioselectivity in cross-coupling reactions? The dimethylamino group enhances electron density at the β-carbon, directing electrophilic attacks to the α-position. Computational studies (e.g., DFT) can predict charge distribution and transition states, aiding in designing reactions with substituted benzaldehydes .

Computational and Mechanistic Insights

Advanced: What computational methods are used to predict the reactivity of this compound in biological systems? Molecular docking and MD simulations assess interactions with biological targets (e.g., antimicrobial activity via binding to bacterial enzymes). For analogs, Hirshfeld surface analysis and electrostatic potential maps correlate substituent effects with bioactivity .

Analytical Validation

Basic: How can researchers validate the purity of synthesized this compound? High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated [M+H⁺] = 277.1335, observed 277.1333) . HPLC with UV detection at 254 nm ensures purity (>95%), while elemental analysis validates C/H/N ratios .

Advanced: What challenges arise in quantifying trace acrylonitrile derivatives, and how are they addressed? Interference from byproducts (e.g., 3-methylfuran) requires selective GC-MS methods with m/z = 53 for acrylonitrile. Precision is enhanced using internal standards and triplicate measurements (RSD <4%) .

Biological Activity

Advanced: What methodologies evaluate the antimicrobial potential of this compound? Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria, combined with molecular docking (e.g., targeting Mycobacterium tuberculosis proteasomes), validate bioactivity. Structural analogs show MIC values in the 8–32 µg/mL range .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.